(3-Fluorophenyl)(quinolin-4-yl)methanone
CAS No.: 1706436-13-6
Cat. No.: VC2741977
Molecular Formula: C16H10FNO
Molecular Weight: 251.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1706436-13-6 |
|---|---|
| Molecular Formula | C16H10FNO |
| Molecular Weight | 251.25 g/mol |
| IUPAC Name | (3-fluorophenyl)-quinolin-4-ylmethanone |
| Standard InChI | InChI=1S/C16H10FNO/c17-12-5-3-4-11(10-12)16(19)14-8-9-18-15-7-2-1-6-13(14)15/h1-10H |
| Standard InChI Key | WYLSSMGNNXKPKN-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=CC=N2)C(=O)C3=CC(=CC=C3)F |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CC=N2)C(=O)C3=CC(=CC=C3)F |
Introduction
Chemical Identity and Physical Properties
(3-Fluorophenyl)(quinolin-4-yl)methanone is characterized by its specific molecular structure containing a quinoline ring system connected to a 3-fluorophenyl group through a carbonyl bridge. The presence of the fluorine atom at the meta position of the phenyl ring imparts distinctive electronic properties and potential biological activities compared to non-fluorinated analogs.
Basic Identification Parameters
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₆H₁₀FNO |
| Molecular Weight | 251.25-251.26 g/mol |
| CAS Registry Number | 1706436-13-6 |
| IUPAC Name | (3-fluorophenyl)-quinolin-4-ylmethanone |
| Physical Appearance | Yellow solid (presumed based on similar compounds) |
| Standard Purity | 97% |
The compound features a carbonyl (C=O) group that serves as the connecting point between the 3-fluorophenyl ring and the quinoline scaffold at position 4. This particular arrangement creates a rigid molecular framework with specific spatial orientation that influences its interaction with biological targets and chemical reactivity .
Synthetic Methodologies
The synthesis of (3-Fluorophenyl)(quinolin-4-yl)methanone can be accomplished through several routes, with the most common approach involving the reaction of 3-fluorobenzoyl chloride with a quinolin-4-yl organometallic species.
Primary Synthetic Route
The most established synthetic pathway typically involves:
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Formation of a quinolin-4-yl lithium or similar organometallic reagent
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Reaction with 3-fluorobenzoyl chloride under controlled conditions
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Workup and purification procedures to isolate the desired product
This approach capitalizes on the nucleophilicity of the metallated quinoline species to form the key carbon-carbon bond with the electrophilic carbonyl carbon of the acid chloride.
Alternative Synthetic Approaches
Several alternative methods can be adapted from the synthesis of similar compounds:
Transition Metal-Catalyzed Coupling
Based on related compounds in the literature, ruthenium-catalyzed coupling reactions present a viable synthetic route:
| Reagents | Catalysts | Conditions | Expected Outcome |
|---|---|---|---|
| Quinoline + 3-fluorobenzoyl derivative | [(p-cymene)RuCl₂]₂ (5 mol%) | HOAc (1 equiv), DCE, 120°C, 12h | Formation of C-C bond at 4-position |
This approach is supported by successful syntheses of related compounds such as phenyl(quinolin-3-yl)methanone, which was obtained in 84% yield under similar conditions .
Oxidative Methods
Another potential approach involves oxidative coupling reactions, particularly for the formation of the carbonyl linkage between the aromatic rings. This method would likely involve:
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Preparation of suitable quinoline and fluorophenyl precursors
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Use of oxidizing agents to facilitate the formation of the carbonyl bridge
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Optimization of reaction conditions to maximize yield and selectivity
Purification and Characterization
The isolation of (3-Fluorophenyl)(quinolin-4-yl)methanone typically requires:
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Column chromatography using appropriate solvent systems (e.g., EtOAc/petroleum ether mixtures)
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Recrystallization to achieve high purity
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Characterization through NMR spectroscopy (¹H, ¹³C, and ¹⁹F), mass spectrometry, and elemental analysis
Structural Comparisons and Analogs
The structural features of (3-Fluorophenyl)(quinolin-4-yl)methanone can be better understood through comparison with related compounds found in the literature.
Comparative Analysis with Structural Isomers
| Compound | Key Structural Difference | Potential Impact on Properties |
|---|---|---|
| (4-Fluorophenyl)(quinolin-4-yl)methanone | Fluorine at para position | Different electronic distribution; altered hydrogen bonding capabilities |
| (2-Fluorophenyl)(quinolin-3-yl)methanone | Fluorine at ortho position; quinoline substituted at 3-position | Potential intramolecular interactions; different spatial arrangement |
| Quinolin-4-yl(3-(trifluoromethyl)phenyl)methanone | CF₃ group instead of F at meta position | Enhanced lipophilicity; stronger electron-withdrawing effect |
These structural variations can significantly influence physicochemical properties including solubility, melting point, dipole moment, and biological activity profiles .
Structure-Property Relationships
The meta-fluorine substituent in (3-Fluorophenyl)(quinolin-4-yl)methanone imparts distinct electronic effects compared to ortho- or para-substituted analogs:
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Meta-fluorine provides moderate electron-withdrawing effects without direct resonance to the carbonyl group
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This positioning likely creates a unique electronic distribution that affects reactivity patterns
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The specific arrangement may influence how the molecule interacts with biological targets through altered hydrogen bonding capabilities and lipophilicity
| Structural Feature | Potential Biological Activity | Supporting Evidence from Similar Compounds |
|---|---|---|
| Quinoline scaffold | Antimicrobial, antiparasitic, anticancer properties | Quinoline derivatives are known for broad-spectrum biological activities |
| Fluorophenyl moiety | Enhanced metabolic stability, improved target binding | Strategic fluorination often improves pharmacokinetic profiles |
| Carbonyl linker | Potential for hydrogen bonding with biological targets | Enables specific recognition by protein binding sites |
The combination of these features suggests that (3-Fluorophenyl)(quinolin-4-yl)methanone may exhibit biological activities worth investigating, particularly as an antimicrobial or anticancer agent .
Pharmacological Relevance
The compound's structure bears similarities to several biologically active molecules:
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Related fluorophenyl-quinoline conjugates have demonstrated anticancer and antimicrobial properties
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The meta-fluorine position may provide unique binding interactions with target proteins
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The quinolin-4-yl component resembles structural elements found in certain kinase inhibitors
Research on similar compounds indicates that quinoline derivatives with fluorophenyl substituents often exhibit notable biological activities, suggesting that (3-Fluorophenyl)(quinolin-4-yl)methanone may possess unexplored therapeutic potential .
Chemical Reactivity and Transformations
The reactive sites in (3-Fluorophenyl)(quinolin-4-yl)methanone offer opportunities for various chemical transformations.
Future Research Directions
The structural features and preliminary data on (3-Fluorophenyl)(quinolin-4-yl)methanone suggest several promising avenues for future investigation.
Synthetic Methodology Development
Opportunities exist for developing improved synthetic approaches:
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Green chemistry methods using environmentally benign reagents and conditions
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Catalyst optimization for higher yields and selectivity
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Continuous flow chemistry approaches for scalable production
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Asymmetric variations if stereogenic centers are introduced through derivatization
Biological Activity Screening
Comprehensive biological evaluation should include:
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Broad-spectrum antimicrobial screening
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Cytotoxicity assessment against diverse cancer cell lines
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Structure-activity relationship studies comparing various fluorinated positions
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Target identification and mechanism of action studies if activity is identified
Materials Applications Exploration
Investigation of physical properties relevant to materials applications:
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Photophysical characterization (absorption, emission, quantum yield)
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Evaluation of electronic properties and potential semiconductor behavior
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Assessment of self-assembly characteristics and crystal packing patterns
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Exploration of host-guest chemistry and molecular recognition capabilities
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